molecular formula C18H21N3O2S B5673204 1-allyl-5-[4-(diethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-allyl-5-[4-(diethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5673204
M. Wt: 343.4 g/mol
InChI Key: CLHOMIRRHFTDEW-QINSGFPZSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic compounds often involves catalyst-free, one-pot, three-component reactions under mild conditions, utilizing reactions between barbituric acid derivatives, aromatic aldehydes, and other key reactants in aqueous ethanol at room temperature. This approach is highlighted for its mild reaction conditions, excellent yields, and eco-friendliness, applicable to a range of functionalized compounds (Brahmachari & Nayek, 2017).

Molecular Structure Analysis

The analysis of molecular and supramolecular structures of pyrimidine hybrids reveals diverse hydrogen-bonding patterns leading to supramolecular assemblies ranging from zero-dimensional aggregates to three-dimensional framework structures. Such studies are crucial for understanding the compound's potential applications and interactions (Vicentes et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives often result in the formation of novel compounds with potential biological activities. For instance, reactions of 1,3-diaryl-5-(arylazo/N-substituted p-sulphamylbenzeneazo) dihydro-2-thioxo-4,6(1H,5H)-pyrimidinediones exhibit considerable activity against various microorganisms, indicating their significance in medicinal chemistry (Nigam, Saharia, & Sharma, 1981).

Physical Properties Analysis

The physical properties of compounds containing pyrimidine or pyridine moieties, such as solubility, thermal stability, and mechanical strength, are influenced by their molecular structure. For example, polyimides derived from pyrimidine-based monomers exhibit excellent solubility, high glass transition temperatures, and outstanding mechanical properties, demonstrating the importance of molecular structure in determining material properties (Wang et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as their reactivity in cyclocondensation reactions and their potential as intermediates in the synthesis of various biologically active compounds, are of great interest. These properties are often explored through theoretical calculations, spectroscopic techniques, and in vitro assays to understand their behavior and applications in chemical and pharmaceutical research (Ergan et al., 2017).

properties

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-4-11-21-17(23)15(16(22)19-18(21)24)12-13-7-9-14(10-8-13)20(5-2)6-3/h4,7-10,12H,1,5-6,11H2,2-3H3,(H,19,22,24)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHOMIRRHFTDEW-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N(C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

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